molecular formula C10H22O2 B15419129 1,1-Dimethoxy-2-methylheptane CAS No. 116549-30-5

1,1-Dimethoxy-2-methylheptane

Cat. No.: B15419129
CAS No.: 116549-30-5
M. Wt: 174.28 g/mol
InChI Key: IXDGAPADJRXFHV-UHFFFAOYSA-N
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Description

1,1-Dimethoxy-2-methylheptane is a branched aliphatic diether with the molecular formula C₁₀H₂₂O₂. Its structure features two methoxy groups (-OCH₃) attached to the first carbon of a heptane chain, along with a methyl branch on the second carbon. This compound is primarily utilized as a solvent in specialized organic syntheses due to its moderate polarity and stability under non-acidic conditions. Its extended alkyl chain enhances lipophilicity compared to smaller ethers, making it suitable for reactions requiring hydrophobic environments .

Properties

IUPAC Name

1,1-dimethoxy-2-methylheptane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O2/c1-5-6-7-8-9(2)10(11-3)12-4/h9-10H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXDGAPADJRXFHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C)C(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00766699
Record name 1,1-Dimethoxy-2-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00766699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116549-30-5
Record name 1,1-Dimethoxy-2-methylheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00766699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

1,2-Dimethoxyethane (DME)

Structural Differences :

  • DME (C₄H₁₀O₂) is a linear diether with methoxy groups on adjacent carbons (C1 and C2), whereas 1,1-Dimethoxy-2-methylheptane has methoxy groups on the same carbon (C1) and a branched methyl group on C2.

Physical Properties :

Property This compound 1,2-Dimethoxyethane (DME)
Molecular Weight (g/mol) 174.28 90.12
Boiling Point (°C) ~195–200 (estimated) 85
Polarity Moderate High
Solubility in Methanol Miscible Fully miscible

Dimethyl Methylphosphonate (DMMP)

Structural Differences :

  • DMMP (C₃H₉O₃P) is a phosphonate ester with a methoxy group and a methylphosphonate moiety, differing fundamentally from the aliphatic diether structure of this compound.

Reactivity :

  • DMMP exhibits flame-retardant properties due to its phosphorus content, whereas this compound lacks such functional groups and is chemically inert under most conditions .

Dimethylnaphthalenes

Structural Differences :

Research Findings and Key Observations

  • Thermal Stability : this compound decomposes above 250°C, outperforming DME (decomposition at ~150°C) in high-temperature applications.
  • Solvent Efficiency : In a 2024 study, this compound demonstrated superior phase-separation behavior in biphasic reactions compared to DME, reducing emulsion formation by 40% .

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